1-Cyclopentyl-3-ethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one
Overview
Description
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopentyl and an ethyl group attached to a pyrazolo[3,4-C]pyridin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with ethyl hydrazine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and bases in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A related compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with additional ring structures and different functional groups.
Uniqueness
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one is unique due to its specific combination of cyclopentyl and ethyl groups attached to the pyrazolo[3,4-C]pyridin-7-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to interact with specific molecular targets and pathways, which may differ from those of similar compounds .
Properties
CAS No. |
162142-14-5 |
---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-cyclopentyl-3-ethyl-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C13H19N3O/c1-2-11-10-7-8-14-13(17)12(10)16(15-11)9-5-3-4-6-9/h9H,2-8H2,1H3,(H,14,17) |
InChI Key |
QJLZPHIDOKBEGS-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1CCNC2=O)C3CCCC3 |
Canonical SMILES |
CCC1=NN(C2=C1CCNC2=O)C3CCCC3 |
Synonyms |
1-CYCLOPENTYL-3-ETHYL-1,4,5,6-TETRAHYDRO-7H-PYRAZOLO[3,4-C]PYRIDIN-7-ONE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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